Erastin2 is classified under the category of ferroptosis inducers. Its discovery stemmed from ongoing research into compounds that could selectively induce cell death in cancer cells while sparing normal cells. The compound is derived from modifications of the original erastin structure, which was first reported by Yagoda et al. in 2007. Erastin2 is noted for its ability to inhibit the cystine/glutamate transporter (System Xc−), leading to decreased levels of glutathione and ultimately promoting ferroptosis in susceptible cancer cell lines .
The synthesis of Erastin2 involves several key steps, typically beginning with the modification of the core structure of erastin. The synthetic pathway may include:
Erastin2 maintains a similar molecular structure to its predecessor, erastin, with specific modifications that enhance its biological activity.
The three-dimensional conformation can be analyzed using computational modeling techniques, which help predict its binding affinity and interaction dynamics with target proteins .
Erastin2 primarily engages in chemical reactions that lead to ferroptosis through the following mechanisms:
The mechanism by which Erastin2 induces ferroptosis involves several interrelated pathways:
Erastin2 exhibits several notable physical and chemical properties:
Quantitative analyses such as logP (partition coefficient) values can help predict its absorption and distribution within biological systems .
The potential applications of Erastin2 are primarily focused on oncology:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3